1-ethyl-N-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-ethyl-N-methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. For instance, the reaction of ethyl hydrazine with a methyl ketone under acidic conditions can yield the desired pyrazole derivative . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethyl-N-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include mild temperatures and the use of catalysts like palladium or copper to facilitate the reactions . Major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-N-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-N-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
1-Ethyl-N-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-4-methyl-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the methyl group, which can influence its reactivity and applications.
1-Methyl-1H-pyrazol-4-amine: This compound lacks the ethyl group, which can affect its solubility and interaction with biological targets.
1-Butyl-4-methyl-1H-pyrazol-5-amine: The presence of a butyl group instead of an ethyl group can significantly alter the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethyl-N-methylpyrazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-3-9-5-6(7-2)4-8-9/h4-5,7H,3H2,1-2H3 |
InChI Key |
IHOYUFHPGKNPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC |
Origin of Product |
United States |
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